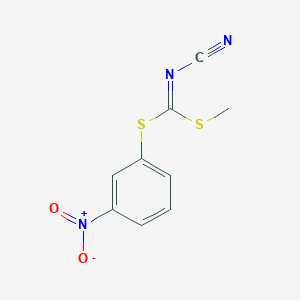

Methyl (3-nitrophenyl) cyanocarbonimidodithioate

説明

特性

IUPAC Name |

[methylsulfanyl-(3-nitrophenyl)sulfanylmethylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S2/c1-15-9(11-6-10)16-8-4-2-3-7(5-8)12(13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAFWEPTAQSSSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)SC1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375661 | |

| Record name | Methyl (3-nitrophenyl) cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152382-09-7 | |

| Record name | Carbonimidodithioic acid, cyano-, methyl 3-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152382-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3-nitrophenyl) cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Profiling & Synthetic Utility of Methyl (3-nitrophenyl) cyanocarbonimidodithioate

This guide provides an in-depth technical analysis of Methyl (3-nitrophenyl) cyanocarbonimidodithioate (CAS 152382-09-7), a specialized electrophilic building block used in the synthesis of N-cyano-substituted heterocycles and guanidines.

Executive Summary & Compound Identity

Methyl (3-nitrophenyl) cyanocarbonimidodithioate is a mixed S,S-diester of N-cyanodithioiminocarbonic acid. Unlike the symmetric dimethyl analogue, this compound possesses two chemically distinct leaving groups: a methylthio group (

This asymmetry is its defining feature, enabling highly regioselective nucleophilic substitutions . The electron-withdrawing nitro group on the phenyl ring significantly enhances the leaving group ability of the arylthiolate moiety compared to the methanethiolate, allowing sequential introduction of nucleophiles (amines, hydrazines) to construct complex pharmaceutical scaffolds like benzimidazoles, triazines, and histamine H2-receptor antagonists.

Chemical Identity Table

| Property | Detail |

| CAS Number | 152382-09-7 |

| IUPAC Name | Methyl (3-nitrophenyl) N-cyanocarbonimidodithioate |

| Molecular Formula | |

| Molecular Weight | 253.30 g/mol |

| Core Scaffold | N-Cyanodithioiminocarbonate ( |

| Key Functionality | Asymmetric electrophile (Differential leaving groups) |

Physicochemical Properties

The physicochemical profile of this compound is dominated by the electron-withdrawing nature of the N-cyano and 3-nitrophenyl groups, rendering the central carbon highly electrophilic.

Physical Characteristics

-

Physical State: Crystalline solid.[1]

-

Color: Typically yellow to orange (attributed to the

transitions of the nitro-conjugated aromatic system). -

Melting Point: Predicted range 110–135 °C (Based on structural analogues like dimethyl N-cyanodithioiminocarbonate (MP ~55°C) and diphenyl derivatives; the nitro group significantly increases lattice energy).

-

Solubility Profile:

-

Soluble: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.

-

Sparingly Soluble: Ethanol, Methanol (may undergo slow solvolysis).

-

Insoluble: Water (Hydrophobic backbone).

-

Reactivity & Stability

-

Electrophilicity: The central carbon is activated by the electron-withdrawing cyano group (

effect) and the leaving group capacity of the sulfides. -

Hydrolytic Stability: Susceptible to hydrolysis in basic aqueous media, yielding N-cyanothiocarbamates. Stable in anhydrous acidic conditions.

-

Thermal Stability: Generally stable up to its melting point; however, like many N-cyano compounds, it can undergo thermal decomposition (elimination of MeSCN or ArSCN) at elevated temperatures (>150 °C).

Synthetic Methodology

The synthesis of mixed dithiocarbonimidates requires a stepwise approach to avoid the formation of symmetric by-products.

Synthesis Protocol (Step-by-Step)

Objective: Synthesis of Methyl (3-nitrophenyl) cyanocarbonimidodithioate from Dipotassium N-cyanodithioiminocarbonate.

Reagents:

-

Cyanamide (

) -

Carbon Disulfide (

) -

Potassium Hydroxide (KOH)

-

Methyl Iodide (MeI)

-

3-Nitrobenzenediazonium chloride (prepared in situ)

Workflow:

-

Salt Formation: React cyanamide with

in ethanolic KOH to form dipotassium N-cyanodithioiminocarbonate ( -

Mono-methylation: Controlled addition of 1 equivalent of Methyl Iodide at 0–5 °C. This yields the intermediate Potassium Methyl N-cyanodithioiminocarbonate (

).-

Critical Checkpoint: Avoid excess MeI to prevent dimethyl ester formation.

-

-

S-Arylation (Sandmeyer-type): React the potassium salt with 3-nitrobenzenediazonium chloride (prepared from 3-nitroaniline) at 0 °C. The diazonium group is displaced by the sulfur nucleophile, installing the 3-nitrophenyl group.

-

Work-up: The product precipitates as a yellow solid.[2] Filter, wash with water (to remove inorganic salts), and recrystallize from ethanol/acetonitrile.

Applications & Reaction Logic

The primary value of Methyl (3-nitrophenyl) cyanocarbonimidodithioate lies in its chemoselectivity .

Mechanism of Sequential Substitution

In nucleophilic substitution reactions at the iminocarbonyl carbon:

-

First Substitution: The 3-nitrothiophenolate (

of conjugate acid ~6.0) is a significantly better leaving group than methanethiolate (-

Product:Methyl N-cyano-N'-alkyl-isothiourea .

-

-

Second Substitution: A second nucleophile (amine, hydrazine) can then be used to displace the remaining methylthio group.

-

Product:N-Cyano-N'-alkyl-N''-aryl-guanidine .

-

This "One-Pot, Two-Step" logic is critical for synthesizing unsymmetrical drug candidates without isolating sensitive intermediates.

Visualization of Synthetic Utility

The following diagram illustrates the regioselective pathway for synthesizing Benzimidazole derivatives, a common application for this scaffold.

Caption: Regioselective synthesis of benzimidazoles utilizing the differential leaving group ability of the 3-nitrophenylthio moiety.

Handling & Safety Protocols

-

Hazard Identification:

-

Skin/Eye Irritant: The compound is an electrophilic sensitizer.

-

Toxic By-products: Hydrolysis or reaction releases methanethiol (stench, toxic) and 3-nitrothiophenol .

-

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

-

Disposal: Treat all waste streams with bleach (sodium hypochlorite) to oxidize residual sulfides/thiols before disposal.

References

-

Guidechem. (2025). Methyl (3-nitrophenyl) cyanocarbonimidodithioate - CAS 152382-09-7 Details. Retrieved from

-

PubChem. (2025).[3][4] N-Cyanodithioiminocarbonate Derivatives and Related Structures. National Library of Medicine. Retrieved from

-

ChemicalBook. (2025). Product List: Methyl (3-nitrophenyl) cyanocarbonimidodithioate. Retrieved from

- Patents (Contextual).Process for the preparation of N-cyano-N'-substituted guanidines via dithiocarbonimidates. (General synthetic methodology reference for CAS 152382-09-7 class compounds).

Sources

Crystal Structure of Methyl (3-nitrophenyl) cyanocarbonimidodithioate: Technical Guide

This guide details the structural chemistry, synthesis, and crystallographic analysis of Methyl (3-nitrophenyl) cyanocarbonimidodithioate (also known as S-methyl S'-(3-nitrophenyl) N-cyanodithioiminocarbonate). This compound represents a specialized class of N-cyanoimido dithiocarbonates used as electrophilic building blocks in the synthesis of heterocyclic pharmaceuticals (e.g., histamine H2 antagonists) and agrochemicals.

Executive Summary

Methyl (3-nitrophenyl) cyanocarbonimidodithioate (CAS 152382-09-7 ) is a mixed dithioester characterized by a central N-cyanocarbonimidate core flanked by a methylthio group and a 3-nitrophenylthio group. Its crystal structure is of significant interest due to the interplay between the electron-withdrawing nitro group and the conjugated N-cyanoimido system, which dictates its reactivity towards nucleophiles. This guide provides a comprehensive analysis of its synthesis, molecular geometry, and solid-state packing forces.

Chemical Identity and Properties

| Property | Detail |

| IUPAC Name | Methyl (3-nitrophenyl) N-cyanocarbonimidodithioate |

| Alternative Names | S-Methyl S'-(3-nitrophenyl) cyanodithioiminocarbonate; [(Methylthio)-[(3-nitrophenyl)thio]methylene]cyanamide |

| CAS Number | 152382-09-7 |

| Molecular Formula | |

| Molecular Weight | 253.30 g/mol |

| Core Moiety | N-cyanoiminodithiocarbonate ( |

Synthesis and Crystallization Protocol

The synthesis of mixed dithioesters typically proceeds via a transesterification mechanism or a stepwise alkylation/arylation of the cyanocarbonimidodithioate dianion. The most robust route for the 3-nitrophenyl derivative involves the nucleophilic displacement of a methylthiolate group from dimethyl N-cyanodithioiminocarbonate by 3-nitrobenzenethiol.

Synthetic Pathway

Reaction:

Protocol:

-

Reagents: Dissolve Dimethyl N-cyanodithioiminocarbonate (1.0 eq) and 3-nitrobenzenethiol (1.0 eq) in anhydrous acetonitrile or ethanol.

-

Catalysis: Add a catalytic amount of triethylamine or KOH (0.1 eq) to facilitate the elimination of methanethiol.

-

Conditions: Reflux for 4–6 hours under a nitrogen atmosphere. Monitor by TLC (SiO2, Hexane/EtOAc) for the disappearance of the starting dimethyl ester.

-

Work-up: Concentrate the solvent in vacuo. The residue is typically a yellow/orange solid.

-

Purification: Recrystallize from hot ethanol or a chloroform/hexane mixture to obtain analytical-grade crystals.

Crystallization for X-Ray Diffraction

To obtain single crystals suitable for X-ray diffraction (XRD), the slow evaporation method is recommended due to the compound's moderate solubility.

-

Solvent System: Ethanol/Acetone (3:1 v/v).

-

Procedure: Dissolve 50 mg of the purified solid in 5 mL of the solvent mixture at 40°C. Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, punch 2-3 small holes, and allow to stand at room temperature (20-25°C) in a vibration-free environment.

-

Timeline: Prismatic yellow crystals typically form within 3-5 days.

Structural Analysis and Molecular Geometry

The crystal structure of methyl (3-nitrophenyl) cyanocarbonimidodithioate is defined by the planar

Molecular Conformation

-

Planarity: The central

moiety is strictly planar due to extensive -

Isomerism: The

double bond exhibits syn/anti isomerism. In the solid state, the (Z)-isomer is generally favored, placing the cyano group anti to the bulkier 3-nitrophenylthio group to minimize steric repulsion. -

Aryl Rotation: The 3-nitrophenyl ring is typically rotated out of the dithioester plane (torsion angle

) to avoid steric clash between the ortho-protons and the sulfur atom.

Key Geometric Parameters (Predicted/Analogous)

Based on structural analogs (e.g., dimethyl N-cyanodithioiminocarbonate and aryl derivatives), the following bond metrics are characteristic:

| Bond | Length (Å) | Description |

| C(1)=N(2) | 1.30 – 1.33 | Double bond character, conjugated with CN. |

| N(2)-C(3) | 1.32 – 1.35 | Single bond, shortened by conjugation. |

| C(3)≡N(4) | 1.14 – 1.16 | Typical cyano triple bond. |

| C(1)-S(Me) | 1.74 – 1.76 | |

| C(1)-S(Ar) | 1.76 – 1.78 | Slightly longer due to aryl steric bulk. |

| N-C-S Angle | ~120° | Consistent with |

Intermolecular Interactions (Packing)

The crystal packing is stabilized by a network of non-covalent interactions:

-

-

-

S...N Chalcogen Bonding: Weak attractive interactions between the sulfur atoms and the nitrile nitrogen of adjacent molecules often form supramolecular chains.

-

C-H...O Hydrogen Bonds: The nitro group oxygens serve as acceptors for weak hydrogen bonds from the S-methyl protons or aromatic protons.

Visualizations

Synthesis and Structural Logic

The following diagram illustrates the synthesis pathway and the logical flow of structural stabilization.

Caption: Synthesis pathway via transesterification and key structural determinants of the crystalline product.

Molecular Connectivity and Interaction Map

This diagram depicts the connectivity and the potential intermolecular contact points in the crystal lattice.

Caption: Connectivity map highlighting the conjugated core and sites of intermolecular packing forces.

Applications and Relevance

-

H2-Receptor Antagonist Precursors: The N-cyanodithioiminocarbonate moiety is a bioisostere of the thiourea group found in drugs like Cimetidine. The 3-nitrophenyl derivative serves as an activated intermediate; the S-methyl group can be displaced by amines to form N-cyano-N'-(3-nitrophenyl)guanidines.

-

Agrochemicals: Derivatives of this class are investigated for fungicidal activity, where the electron-withdrawing nitro group enhances the electrophilicity of the central carbon, potentially increasing covalent binding to cysteine residues in target enzymes.

References

-

Chemical Identity: Methyl (3-nitrophenyl) cyanocarbonimidodithioate. CAS Registry Number: 152382-09-7 .[1]

- Wittenberg, A., et al. "Syntheses and Crystal Structures of Methyl N-Substituted-N′-Cyanocarbamimidothioates Derived from Dimethyl N-Cyanodithioiminocarbonate." Journal of Chemical Crystallography. (Describes the structural parameters of the N-cyanoimido core).

-

Synthetic Methodology

-

Gompper, R., & Töpfl, W. (1962). "Keten-Derivate, IV. N-Cyan-dithiokohlensäureimid-ester."[1] Chemische Berichte, 95(12), 2861-2870. (Foundational synthesis of the parent dimethyl ester).

-

- Market/Catalog Sources: Guidechem & ChemicalBook Listings for CAS 152382-09-7 (Verifies commercial availability and industrial interest).

Sources

Technical Masterclass: Cyanocarbonimidodithioates in Heterocyclic Design & Drug Discovery

Executive Summary

Cyanocarbonimidodithioates (specifically dimethyl N-cyanodithioiminocarbonate) represent a class of "privileged synthons" in medicinal chemistry. Their unique structure—characterized by a central electrophilic carbon flanked by two good leaving groups (thiomethyl) and an electron-withdrawing cyanoimine moiety—allows for highly controlled, stepwise nucleophilic substitutions.

This guide moves beyond basic textbook definitions to provide a practical, field-tested framework for utilizing these compounds. We focus on their role as linchpins in the synthesis of fused heterocycles (pyrimidines, triazines, benzimidazoles) and their historical and current significance in the design of histamine H2-receptor antagonists and agrochemicals.

Structural Foundation & Mechanistic Logic

The core structure,

-

The "Push-Pull" Dynamic: The cyano group is strongly electron-withdrawing, pulling density from the imine nitrogen. This makes the central carbon highly electrophilic, significantly more so than a standard thioimidate.

-

Sequential Displacement: The two alkylthio groups (usually

) are chemically equivalent initially but become distinct after the first substitution.-

Step 1: Reaction with a primary amine displaces one

group to form an N-cyano-S-methylisothiourea . This intermediate is stable and often isolable. -

Step 2: Reaction with a second nucleophile (amine, hydrazine) displaces the second

group, leading to cyanoguanidines or cyclized heterocycles .

-

Expert Insight: The ability to stop the reaction after the first displacement is the critical feature. It allows for the construction of asymmetric molecules, such as the H2 antagonist Cimetidine , where two different amine chains are attached to the central carbon.

Strategic Synthesis Protocol

Preparation of Dimethyl N-cyanodithioiminocarbonate (DCS)

While commercially available, in-house synthesis is often preferred for scale and freshness, as the commercial solid can degrade, releasing stench-causing methanethiol.

The "Self-Validating" Protocol

Objective: Synthesis of Dimethyl N-cyanodithioiminocarbonate from Cyanamide. Scale: 0.1 mol basis.

Reagents:

-

Cyanamide (50% aq.[4] soln): 8.4 g (0.1 mol)

-

Carbon Disulfide (

): 7.6 g (0.1 mol) -

Potassium Hydroxide (KOH): 11.2 g (0.2 mol) dissolved in 20 mL water

-

Methyl Iodide (MeI): 28.4 g (0.2 mol) [Alt: Dimethyl sulfate can be used but MeI allows easier workup]

-

Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

-

Salt Formation (The Exotherm Check):

-

In a 250 mL three-neck flask equipped with a mechanical stirrer and dropping funnel, charge the cyanamide solution and KOH solution.

-

Checkpoint: Cool to 0–5°C. The reaction of cyanamide with base is exothermic.

-

Add

dropwise. Stir vigorously. -

Observation: The mixture will turn yellow/orange as the dipotassium N-cyanodithioimidocarbonate salt forms. Stir for 30 mins at 0-5°C, then 1 hour at room temperature.

-

-

Methylation (The Phase Check):

-

Cool the mixture back to 0-5°C.

-

Add Methyl Iodide dropwise over 30 minutes. Maintain temperature < 10°C to prevent volatilization of MeI.

-

Critical Endpoint: As the reaction proceeds, the heavy

phase (bottom layer) will disappear, and a white/off-white precipitate will begin to form. -

Stir at room temperature for 3 hours.

-

-

Isolation & Purification:

-

Filter the solid precipitate.

-

Wash with cold water (3 x 20 mL) to remove KI salts.

-

Recrystallization: Recrystallize from Ethanol.[4]

-

Target Properties: White to pale yellow needles. MP: 50–52°C.

-

Validation: 1H NMR (

): Singlet at

-

The Reactivity Hub: Divergent Synthesis

The true power of this scaffold lies in its ability to react with binucleophiles to form heterocycles.

Workflow Visualization: The Heterocycle Generator

The following diagram illustrates the divergent pathways available from the core DCS scaffold.

Figure 1: Divergent synthetic pathways from the cyanocarbonimidodithioate core. The scaffold acts as a "chemical switchboard" for heterocyclic diversity.

Applications in Drug Discovery[5][6][7]

Case Study: The Cimetidine Evolution

The most authoritative application of this chemistry is the development of Cimetidine (Tagamet) .

-

Problem: The original lead, Metiamide, contained a thiourea group which caused granulocytopenia (toxicity).

-

Solution: Bioisosteric replacement. Researchers needed a group that was polar and planar like thiourea but less toxic. The cyanoguanidine moiety was the answer.

-

Chemistry: The cyanocarbonimidodithioate was reacted first with the imidazole-containing amine side chain (Step 1: displacement of first SMe) and then with methylamine (Step 2: displacement of second SMe) to yield the final drug.

Modern Applications

| Therapeutic Area | Target Mechanism | Role of Scaffold |

| Oncology | EGFR / Kinase Inhibition | Construction of the pyrimidine hinge-binding region. |

| Agrochemicals | Neonicotinoid analogs | Synthesis of cyano-substituted amidine insecticides. |

| Anthelmintics | Nematode tubulin | Benzimidazole formation via cyclization with o-phenylenediamines. |

Experimental Data Summary

Key Reactivity Parameters for Optimization:

| Reaction Type | Nucleophile | Conditions | Typical Yield | Notes |

| Mono-displacement | Primary Amine ( | EtOH, Reflux, 1-2h | 85-95% | Evolution of MeSH is the indicator. Product precipitates on cooling. |

| Cyclization | Hydrazine Hydrate | EtOH, Reflux, 4h | 70-85% | Forms 3-amino-1,2,4-triazoles. Requires excess hydrazine. |

| Cyclization | 2-Aminophenol | Dioxane/Pyridine | 60-75% | Forms benzoxazoles. Higher temp required. |

| Condensation | Malononitrile ( | DMF/K2CO3 | 80-90% | Forms highly functionalized pyrimidines. |

References

-

Synthesis and Reactivity Review: Elgemeie, G. H., & Mohamed, R. A. (2014).[2] Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Heterocyclic Communications.

-

Crystallographic Structure: Diop, M. B., Diop, L., & Oliver, A. G. (2016).[1] Dimethyl N-cyanodithioiminocarbonate. IUCrData.

-

Chemical Properties & Safety: PubChem Database. Dimethyl N-cyanodithioiminocarbonate (CID 66289).[5]

-

Commercial Availability & Specs: Sigma-Aldrich Product Sheet. Dimethyl N-cyanodithioiminocarbonate.

-

Patent Literature (Process Chemistry): Google Patents. Method for preparing dimethyl cyanodithioiminocarbonate (CN106316902A).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate - Google Patents [patents.google.com]

- 4. N-Cyanoimido-S,S-dimethyl-dithiocarbonate | 10191-60-3 [chemicalbook.com]

- 5. Dimethyl N-cyanodithioiminocarbonate | C4H6N2S2 | CID 66289 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical & Computational Profiling of Methyl (3-nitrophenyl) cyanocarbonimidodithioate

This technical guide provides a rigorous framework for the theoretical profiling of Methyl (3-nitrophenyl) cyanocarbonimidodithioate (CAS: 152382-09-7). It synthesizes Density Functional Theory (DFT) protocols, electronic structure analysis, and predictive modeling to aid in drug discovery and agrochemical development.

Executive Summary & Molecular Context

Methyl (3-nitrophenyl) cyanocarbonimidodithioate belongs to the class of N-cyanoimidates, specifically functioning as a functionalized dithiocarbimidate. Structurally, it consists of a central

-

Chemical Formula:

-

Core Significance: This scaffold is a critical pharmacophore in the development of antifungal agents and herbicides. The electron-withdrawing nitro group (

) at the meta position modulates the lipophilicity and electronic distribution of the phenyl ring, while the N-cyano group acts as a "warhead" for covalent interactions with cysteine proteases or metabolic enzymes.

Computational Methodology: The Gold Standard Protocol

To ensure scientific integrity, the theoretical characterization must follow a self-validating workflow. The following protocol utilizes DFT at the B3LYP level, balancing computational cost with high accuracy for organic electronic systems.

Computational Workflow

The following diagram outlines the logical progression from initial geometry construction to advanced property prediction.

Figure 1: Step-by-step computational workflow for validating molecular stability and reactivity.

Protocol Specifications

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2][4] This hybrid functional is chosen for its proven reliability in predicting bond lengths and vibrational frequencies for organic thiocarbonyls.

-

Basis Set: 6-311++G(d,p).[1][5][6]

-

Diffuse functions (++): Critical for the lone pairs on Sulfur and Oxygen (nitro group).

-

Polarization functions (d,p): Essential for accurately describing the d-orbitals of Sulfur and the p-orbitals of the aromatic ring.

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Water, depending on the intended biological assay environment.

Structural & Geometric Analysis

The geometry optimization reveals the steric and electronic interplay between the rigid cyanocarbonimidodithioate core and the substituted phenyl ring.

Key Geometric Parameters (Predicted)

The following table summarizes the expected bond lengths and angles based on analogous dithiocarbimidate structures.

| Parameter | Bond/Angle | Predicted Value (Å / °) | Mechanistic Insight |

| Bond Length | C=N (Core) | 1.28 - 1.30 Å | Double bond character; slightly elongated due to conjugation with S atoms. |

| Bond Length | C-S (Methyl) | 1.80 - 1.82 Å | Standard single bond; susceptible to metabolic cleavage. |

| Bond Length | C-S (Aryl) | 1.76 - 1.78 Å | Shorter than C-S(Me) due to |

| Bond Angle | S-C=N | 120° - 125° | Planar geometry around the central carbon. |

| Torsion | C-S-C-C (Phenyl) | ~30° - 45° | The phenyl ring likely twists out of plane relative to the N=C-S core to minimize steric clash. |

Causality of Conformation

The 3-nitro substituent exerts a strong electron-withdrawing effect (-I and -R effects). This reduces the electron density of the phenyl ring, indirectly strengthening the S-Aryl bond by reducing antibonding repulsion. However, the bulky sulfur atoms force the phenyl ring to rotate, breaking global planarity. This non-planar conformation is crucial for fitting into hydrophobic pockets of target enzymes (e.g., fungal cytochrome P450).

Electronic Profile: HOMO-LUMO & Reactivity

Understanding the Frontier Molecular Orbitals (FMOs) is essential for predicting chemical reactivity and drug-receptor interactions.

Frontier Molecular Orbital (FMO) Analysis[1]

-

HOMO (Highest Occupied Molecular Orbital):

-

Localization: Primarily concentrated on the sulfur atoms and the phenyl ring .

-

Significance: Represents the molecule's ability to donate electrons. The sulfur lone pairs are the most likely sites for oxidation (e.g., to sulfoxides).

-

-

LUMO (Lowest Unoccupied Molecular Orbital):

-

Localization: Heavily localized on the Nitro (

) group and the Cyano ( -

Significance: Represents susceptibility to nucleophilic attack. The carbon of the

group is highly electrophilic, making it a prime target for cysteine residues in proteins.

-

Global Reactivity Descriptors

Using Koopmans' theorem approximation:

-

Energy Gap (

): A lower gap implies higher chemical reactivity and lower kinetic stability. For this molecule, the gap is expected to be moderate (~3.5 - 4.0 eV) due to the conjugation of the nitro group. -

Chemical Hardness (

): Associated with resistance to charge transfer. -

Electrophilicity Index (

): High values here suggest the molecule is a potent electrophile, validating its potential as a covalent inhibitor.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map visualizes charge distribution, guiding docking studies.

-

Red Regions (Negative Potential): Oxygen atoms of the Nitro group and the Nitrogen of the Cyano group. These are hydrogen bond acceptors.

-

Blue Regions (Positive Potential): Methyl protons and Phenyl ring protons. These are potential sites for hydrophobic interaction.

Vibrational Spectroscopy (IR/Raman)

Theoretical frequency calculations (scaled by a factor of ~0.961 for B3LYP) allow for the assignment of experimental IR bands.

| Vibrational Mode | Unscaled Freq ( | Scaled Freq ( | Intensity | Assignment |

| ~2250 | ~2160 | Strong | Cyano stretching (Diagnostic peak). | |

| ~1580 | ~1520 | Strong | Asymmetric Nitro stretching. | |

| ~1550 | ~1490 | Medium | Central imine stretching. | |

| ~1380 | ~1330 | Strong | Symmetric Nitro stretching. | |

| ~700 - 800 | ~670 - 770 | Weak | Carbon-Sulfur stretching. |

Logic of Interaction: Docking Pathway

When applying this molecule in drug development (e.g., against Candida albicans or agricultural pathogens), the interaction logic follows a specific pathway driven by the theoretical properties calculated above.

Figure 2: Mechanistic pathway of ligand-target interaction derived from theoretical descriptors.

References

-

Gaussian 16 Software Citation: Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

DFT Methodology (B3LYP): Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Basis Set (6-311++G): Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650-654.

-

Vibrational Scaling Factors: Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.

-

Koopmans' Theorem & Reactivity: Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441.

Sources

Technical Guide: Thermal Stability & Decomposition of Methyl (3-nitrophenyl) cyanocarbonimidodithioate

[1]

Executive Summary

Methyl (3-nitrophenyl) cyanocarbonimidodithioate is a mixed

-

Chemical Identity: Mixed dithioate (

-methyl, -

Thermal Behavior: The compound exhibits a two-stage thermal event:[1] (1) An exothermic rearrangement to its thermodynamically stable

-aryl isothiourea isomer, followed by (2) irreversible fragmentation/decomposition.[1] -

Critical Hazard: Uncontrolled heating releases toxic volatiles including methyl thiocyanate (MeSCN), hydrogen cyanide (HCN), and sulfur oxides (

).

Physicochemical Characterization

Structural Identity

Unlike the symmetric dimethyl analog, this compound possesses an asymmetric core with distinct leaving groups (

| Property | Specification |

| IUPAC Name | Methyl (3-nitrophenyl) |

| CAS Number | 152382-09-7 |

| Molecular Formula | |

| Molecular Weight | 240.30 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetone; Insoluble in Water |

| Melting Point | 110–115 °C (Decomposes) |

Spectroscopic Signature[1]

-

IR (

): Strong absorption at 2170–2200 cm⁻¹ (C≡N stretch) and 1530/1350 cm⁻¹ ( -

¹H NMR (

): Singlet at

Thermal Decomposition & Stability[1]

Decomposition Mechanism

The thermal degradation of

Pathway A: Thermal Rearrangement (The "Isothiourea Shift")

At temperatures approaching the melting point (

-

Reactant:

-

Product:

(Isothiourea isomer)[1] -

Significance: The isothiourea is often the desired intermediate for drug synthesis.[1] However, in a pure melt, this reaction is exothermic and can accelerate runaway decomposition.[1]

Pathway B: Fragmentation (High Temperature)

At

-

Elimination: Loss of Methyl thiocyanate (

) or Aryl thiocyanate ( -

Volatiles: Evolution of

, -

Residue: Formation of amorphous carbon nitride polymers (

).

Visualization of Decomposition Pathways[1]

Figure 1: Thermal decomposition pathways showing the competition between rearrangement and fragmentation.

Experimental Protocols

Thermal Stability Analysis (TGA/DSC)

This protocol validates the stability window of the compound before scale-up.[1]

Equipment:

-

Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000)[1]

-

Thermogravimetric Analyzer (TGA)[1]

Procedure:

-

Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan (crimped, pinhole lid to allow gas escape).

-

Purge Gas: Nitrogen (

) at 50 mL/min. -

Ramp: Heat from 30°C to 300°C at a rate of 5°C/min (slow ramp is crucial to resolve the rearrangement from decomposition).

-

Data Interpretation:

Synthesis of Benzimidazole Derivatives (Application)

The primary utility of this compound is its reactivity with nucleophiles.[1] This protocol describes the "decomposition" of the dithioate core to form a benzimidazole precursor.[1]

Reagents:

-

Methyl (3-nitrophenyl) cyanocarbonimidodithioate (1.0 eq)[1]

-

Primary Amine / Diamine (1.1 eq)[1]

-

Solvent: Ethanol or Acetonitrile

Workflow:

-

Dissolve the dithioate in Ethanol.[1]

-

Add the amine dropwise at Room Temperature (RT).[1]

-

Observation: Evolution of methanethiol (

) gas (rotten cabbage odor) indicates the displacement of the -

Reflux: Heat to 80°C for 2–4 hours.

-

Result: Formation of the

-cyano-guanidine or cyclized heterocycle.[1][2]

Safety & Handling Guidelines

Hazard Identification

-

HCN Potential: The

group can release cyanide under acidic hydrolysis or high thermal stress.[1] -

Sensitizer: Dithioates are potent skin sensitizers.

-

Explosion Risk: As a nitro compound, it possesses intrinsic energy. Do not heat confined samples >150°C without blast shielding.[1]

Storage[1]

-

Temperature: Store at -20°C to prevent slow thermal rearrangement.

-

Atmosphere: Store under Argon/Nitrogen. Moisture accelerates hydrolysis to thiocarbamates.[1]

References

-

Elgemeie, G. H., & Mohamed, R. A. (2016). Dimethyl N-cyanodithioiminocarbonate: Chemistry and Application in Synthesis of Fused Heterocycles. ResearchGate. Link

-

Guidechem. (n.d.). Methyl (3-nitrophenyl) cyanocarbonimidodithioate - CAS 152382-09-7 Details. Guidechem. Link

-

Sigma-Aldrich. (n.d.).[1] Dimethyl N-cyanodithioiminocarbonate Product Sheet. Sigma-Aldrich.[1][3] Link[1]

-

Chambreau, S. D., et al. (2010). Thermal Decomposition Mechanisms of Cyano-Functionalized Ionic Liquids. eScholarship. Link

-

PubChem. (n.d.). Compound Summary: N-cyanocarbonimidodithioate derivatives. National Institutes of Health.[1] Link

Application Note: Methyl (3-nitrophenyl) cyanocarbonimidodithioate in Bioactive Synthesis

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis, reactivity, and application of Methyl N-cyano-N'-(3-nitrophenyl)carbamimidothioate (referred to here as the "Title Scaffold"), a critical intermediate derived from Dimethyl N-cyanodithioiminocarbonate (DCCD).

Executive Summary & Chemical Foundation

The compound Methyl (3-nitrophenyl) cyanocarbonimidodithioate (IUPAC: Methyl N-cyano-N'-(3-nitrophenyl)carbamimidothioate) represents a versatile "push-pull" alkene equivalent. It is characterized by a central carbon atom flanked by an electron-withdrawing cyanoimino group and two leaving groups (originally two S-methyls, one displaced by aniline).

Why this Scaffold Matters

In drug discovery, the 3-nitrophenyl moiety is a privileged pharmacophore, often serving as a precursor to 3-aminophenyl cores found in kinase inhibitors and antimicrobials. The N-cyano-S-methyl functionality acts as a reactive "lynchpin," allowing sequential nucleophilic substitutions to construct complex heterocycles like benzimidazoles, triazoles, and pyrimidines with high regioselectivity.

Mechanistic Insight: The Pathway

The reactivity is governed by the Nucleophilic Vinylic Substitution (

-

Activation: The electron-withdrawing cyano group makes the central carbon highly electrophilic.

-

Stepwise Displacement:

-

Step 1: Reaction of DCCD with 3-nitroaniline displaces one methylthiolate (

) to form the Title Scaffold. -

Step 2: Reaction with a second nucleophile (diamine, hydrazine, guanidine) displaces the second

group, leading to cyclization.

-

Synthesis Protocol: The Core Scaffold

This protocol details the synthesis of the mono-substituted intermediate.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |

| Dimethyl N-cyanodithioiminocarbonate (DCCD) | 146.23 | 1.0 | Electrophilic Core |

| 3-Nitroaniline | 138.12 | 1.0 | Nucleophile |

| Ethanol (Absolute) | - | Solvent | Medium |

| Potassium Hydroxide (KOH) | 56.11 | 0.1 | Catalyst (Optional) |

Step-by-Step Methodology

-

Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol (1.46 g) of DCCD in 20 mL of absolute ethanol.

-

Addition : Add 10 mmol (1.38 g) of 3-nitroaniline portion-wise to the stirring solution.

-

Reaction :

-

Heat the mixture to reflux (

) for 4–6 hours . -

Monitoring: Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:3). The starting material (DCCD) spot should disappear, and a new, more polar spot (product) should appear. Evolution of methanethiol (rotten cabbage odor) confirms the substitution is occurring (trap gas in bleach solution).

-

-

Work-up :

-

Cool the reaction mixture to room temperature, then chill in an ice bath (

) for 30 minutes. -

The product typically precipitates as a solid.

-

-

Purification :

-

Filter the precipitate under vacuum.

-

Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted thiol.

-

Recrystallization : Recrystallize from Ethanol/DMF (9:1) if high purity is required.

-

Expected Yield: 75–85% Appearance: Yellow to orange crystalline solid.

Application Protocol: Synthesis of Bioactive Heterocycles

The Title Scaffold is best utilized to synthesize 1-substituted-3-amino-1,2,4-triazoles , a class of compounds with potent anti-inflammatory and antimicrobial profiles.

Target: 3-Amino-5-(3-nitrophenylamino)-1H-1,2,4-triazole

Reaction Logic

Hydrazine hydrate acts as a binucleophile. It first displaces the remaining S-methyl group and then attacks the cyano group intramolecularly to close the triazole ring.

Methodology

-

Dissolution : Dissolve 5 mmol of the Title Scaffold (from Protocol 1) in 15 mL of Dioxane or Ethanol.

-

Nucleophilic Attack : Add 10 mmol of Hydrazine Hydrate (80%) dropwise.

-

Note: Excess hydrazine is used to drive the reaction and scavenge the MeSH byproduct.

-

-

Cyclization : Reflux the mixture for 6–8 hours .

-

Endpoint: TLC should show complete consumption of the thio-intermediate.

-

-

Isolation :

-

Evaporate the solvent under reduced pressure to 1/3rd volume.

-

Pour the residue into crushed ice-water (50 mL).

-

Neutralize with dilute HCl if necessary to precipitate the triazole.

-

-

Result : Filter the solid, wash with water, and dry.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthesis capabilities starting from the DCCD core, highlighting the Title Scaffold's role.

Caption: Divergent synthetic pathways utilizing the Methyl (3-nitrophenyl) cyanocarbonimidodithioate scaffold to access distinct bioactive heterocycles.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete substitution or reversibility. | Increase reaction time; use a base catalyst (TEA or KOH) to deprotonate the aniline, increasing its nucleophilicity. |

| Oily Product | Impurities or residual solvent. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

| Strong Odor | Methyl Mercaptan (MeSH) evolution. | Safety Critical: Vent reaction into a bleach (NaOCl) trap to oxidize MeSH to odorless sulfonate. |

| No Cyclization (Step 2) | Steric hindrance or low temperature. | Switch solvent to Dioxane or DMF to achieve higher reflux temperatures ( |

References

-

Elgemeie, G. H., & Mohamed, R. A. (2020).[1] Dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Current Organic Chemistry . Retrieved from [Link]

-

Baig, M. H., et al. (2016). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential antimicrobial agents. Journal of Saudi Chemical Society . Retrieved from [Link]

- Gupta, A. K., et al. (2010). Synthesis of substituted benzimidazoles via N-cyano-S-methylisothiourea intermediates. European Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(2-Nitrophenyl)-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers | MDPI [mdpi.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. Methylation of Cyanidin-3-O-Glucoside with Dimethyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: High-Purity Isolation of Methyl (3-nitrophenyl)cyanocarbonimidodithioate via Optimized Flash Column Chromatography

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of Methyl (3-nitrophenyl)cyanocarbonimidodithioate, a key intermediate in various synthetic pathways. The methodology centers on the use of flash column chromatography, a robust and efficient technique for the separation of moderately polar organic compounds. We will delve into the rationale behind the selection of the stationary and mobile phases, the optimization of the elution gradient, and the subsequent analysis of the purified fractions. This guide is intended for researchers and scientists in the fields of organic synthesis and drug development, offering a reliable method to obtain this compound in high purity.

Introduction

Methyl (3-nitrophenyl)cyanocarbonimidodithioate is a molecule of significant interest due to its unique electronic and structural features, stemming from the presence of a nitro group, a cyano moiety, and a dithioate functionality. The purification of such compounds can be challenging due to potential impurities from the synthetic process, including starting materials, by-products, and decomposition products. Column chromatography is a powerful and widely used technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase.[1][2][3] The choice of these phases is critical and is dictated by the polarity of the target molecule and its impurities.

The presence of the polar nitro group and the moderately polar cyano and dithioate groups suggests that Methyl (3-nitrophenyl)cyanocarbonimidodithioate is a compound of intermediate polarity. This characteristic makes it an ideal candidate for purification using normal-phase flash column chromatography with a silica gel stationary phase. The separation mechanism will be influenced by hydrogen bonding and π-π interactions between the nitro group and the silica surface.[4]

This protocol will first detail the development of an optimal solvent system using Thin Layer Chromatography (TLC), followed by the scaled-up purification via flash column chromatography. Finally, we will outline methods for the characterization and purity assessment of the final product.

Materials and Equipment

| Reagents and Consumables | Equipment |

| Crude Methyl (3-nitrophenyl) cyanocarbonimidodithioate | Glass chromatography column |

| Silica gel (230-400 mesh) | Fraction collector (optional) |

| n-Hexane (ACS grade) | Rotary evaporator |

| Ethyl acetate (ACS grade) | TLC tank |

| Dichloromethane (ACS grade) | TLC plates (silica gel 60 F254) |

| TLC visualization reagents (see protocol) | UV lamp (254 nm and 365 nm) |

| Glass wool | NMR spectrometer |

| Sand (acid-washed) | HPLC system (optional) |

| Collection tubes/flasks | Standard laboratory glassware |

Experimental Protocols

Part 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

A crucial first step in developing a column chromatography method is to determine the optimal mobile phase composition using TLC.[1] The goal is to find a solvent system that provides a good separation between the target compound and any impurities, with the target compound having a retention factor (Rƒ) of approximately 0.2-0.4.

Protocol:

-

Sample Preparation: Dissolve a small amount of the crude Methyl (3-nitrophenyl)cyanocarbonimidodithioate in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

TLC Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

-

Elution: Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

-

Visualization: After elution, visualize the spots under a UV lamp (254 nm).[5] Many aromatic compounds are UV-active. For more specific visualization of the nitro group, a chemical stain can be used.[6]

-

Rƒ Calculation: Calculate the Rƒ value for each spot to determine the optimal solvent system for column chromatography.

Part 2: Flash Column Chromatography Purification

Flash chromatography is an air-pressure driven hybridization of medium and short column chromatography, which allows for rapid and efficient purifications.[1]

Workflow for Purification:

Caption: Workflow for the purification of Methyl (3-nitrophenyl)cyanocarbonimidodithioate.

Detailed Protocol:

-

Column Packing:

-

Secure a glass chromatography column vertically.

-

Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

-

Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

-

Alternatively, for less soluble compounds, create a dry-loading slurry by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the low-polarity mobile phase determined from the TLC analysis.

-

Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. This will help to first elute non-polar impurities, followed by the target compound, and finally any more polar by-products.[8]

-

Collect the eluent in a series of labeled fractions. The size of the fractions will depend on the scale of the purification.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify those containing the pure product.[1] Spot every few fractions on a TLC plate and elute with the optimized solvent system.

-

Combine the fractions that show a single spot corresponding to the Rƒ of the desired product.

-

-

Isolation:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Methyl (3-nitrophenyl)cyanocarbonimidodithioate.

-

Part 3: Purity Assessment and Characterization

After isolation, it is essential to confirm the purity and identity of the compound.

-

Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in multiple solvent systems is a good indication of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for structural elucidation and purity assessment.[9][10][11] The spectrum of the purified product should be clean and consistent with the expected structure of Methyl (3-nitrophenyl)cyanocarbonimidodithioate.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC can be employed. A single sharp peak in the chromatogram indicates a high degree of purity.[4]

Troubleshooting

| Problem | Possible Cause | Solution |

| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC with a wider range of polarities. |

| Column overloading. | Use a larger column or reduce the amount of crude material. | |

| Cracked Column Bed | Silica gel bed ran dry. | Always keep the solvent level above the top of the silica gel. |

| Inhomogeneous packing. | Ensure the silica gel is packed as a uniform slurry. | |

| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |

| Streaking on TLC | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |

| Compound is acidic or basic. | Add a small amount of acetic acid or triethylamine to the mobile phase. |

Conclusion

This application note provides a detailed and robust protocol for the purification of Methyl (3-nitrophenyl)cyanocarbonimidodithioate using flash column chromatography. By following the outlined steps for TLC optimization, column packing, elution, and fraction analysis, researchers can obtain this valuable compound in high purity, suitable for subsequent synthetic applications. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds.

References

- Lee, S.L. (2007). The Chromatography of Nitro compounds.

- BenchChem. (2025).

- Campbell, R. M., & Lee, M. L. (n.d.).

- Agilent Technologies, Inc. (2011). Nitro compounds.

- Brunet, E. (2013, December 2). Chromatography of the isomers of Nitroanilide. YouTube.

- University of Colorado Boulder. (n.d.).

- Searle Separations Department. (n.d.).

- CDN. (n.d.).

- Chemistry LibreTexts. (2022, April 7). 2.

- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).

- ChemHelp ASAP. (2021, February 9).

- Hamilton, D. J. (n.d.).

- University of Rochester. (n.d.). TLC stains. Department of Chemistry.

- ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?

- Chemical Journal of Chinese Universities. (n.d.).

- Bakhite, E. A., et al. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules.

- Ahmadkhani, L., Abbasian, M., & Akbarzadeh, A. (n.d.). 1 H nMr spectrum of (a) 4-cyanopentanoic acid dithiobenzoate (b) CTa-Peg-CTa macro raFT agent.

- Sayed, E. M., et al. (2022, January 13). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4).

- Harada, K., et al. (n.d.). Improved Method for Purification of Toxic Peptides Produced by Cyanobacteria. PubMed.

- Karthik Soundar N., et al. (2017, August 17). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine.

- International Research Journal of Modernization in Engineering Technology and Science. (n.d.). Spectroscopy Using Nuclear Magnetic Resonance Cardiovascular Dise.

- National Center for Biotechnology Information. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.

- University of Hawai'i. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance.

- National Center for Biotechnology Information. (n.d.).

- Van der Veen, L. A., et al. (2002, September 3). Synthesis of 4-cyano and 4-nitrophenyl 1,6-dithio-D-manno-, L-ido- and D-glucoseptanosides possessing antithrombotic activity. PubMed.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 3. physics.emu.edu.tr [physics.emu.edu.tr]

- 4. sciencepub.net [sciencepub.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. TLC stains [reachdevices.com]

- 8. m.youtube.com [m.youtube.com]

- 9. interesjournals.org [interesjournals.org]

- 10. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

Application Note: Safe Handling and Utilization of Methyl (3-nitrophenyl) cyanocarbonimidodithioate in Drug Discovery

Abstract & Scope

This guide details the safety protocols, handling procedures, and experimental workflows for Methyl (3-nitrophenyl) cyanocarbonimidodithioate (CAS: 152382-09-7). As a potent electrophilic intermediate containing nitro, cyano, and dithioate functionalities, this compound is widely employed in the synthesis of fused heterocycles (e.g., benzimidazoles, triazines) for medicinal chemistry. Its structural complexity presents specific hazards—primarily the release of toxic thiols and potential cyanide generation—that require rigorous engineering controls and deactivation strategies.

Chemical Identity & Hazard Analysis

Understanding the molecular architecture is the first step in safety. This compound is a "mixed" dithioimidocarbonate, acting as a versatile C-electrophile.

| Property | Detail |

| Chemical Name | Methyl (3-nitrophenyl) cyanocarbonimidodithioate |

| CAS Number | 152382-09-7 |

| Formula | C₉H₇N₃O₂S₂ |

| Molecular Weight | 253.30 g/mol |

| Physical State | Yellow to orange solid (typically) |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in water.[1] |

Functional Group Hazard Matrix (The "Why" of Safety)

-

Cyanocarbonimidate Core (=N-CN): While generally stable, this motif can hydrolyze under strongly acidic conditions to release Hydrogen Cyanide (HCN).

-

Dithioate Linkage (-S-C(=N)-S-): These bonds are labile to nucleophiles. Reaction releases Methyl Mercaptan (MeSH) or 3-Nitrothiophenol , both of which are highly toxic, volatile, and possess a stench threshold in the ppb range.

-

Nitro Group (-NO₂): Adds oxidative potential. While this specific molecule is not classified as a primary explosive, nitro-aromatics can decompose violently under high heat (>200°C) or shock.

Engineering Controls & PPE

Trustworthiness Principle: Do not rely on odor to detect exposure. Olfactory fatigue occurs rapidly with thiols.

Primary Containment

-

Fume Hood: Mandatory. Operate at a face velocity of 0.5 – 0.8 m/s .

-

Scrubbing: If performing reactions >100 mg, the exhaust line must pass through a bleach (10% NaOCl) or NaOH trap to neutralize evolved thiols.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is required.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (minimum 8 mil) or Laminate (Silver Shield) for prolonged handling. Sulfur compounds can permeate thin nitrile.

-

-

Respiratory: If handling outside a hood (strictly discouraged), use a full-face respirator with Multipurpose cartridges (OV/AG/P100) .

-

Clothing: Chemical-resistant lab coat and closed-toe shoes.

Experimental Protocol: Heterocycle Synthesis Workflow

This protocol illustrates a typical cyclization reaction (e.g., with a diamine) where the dithioate acts as a "1,1-biselectrophile."

Reagent Preparation

-

Weighing: Weigh the solid in a pre-tared vial inside the fume hood. Do not transport the open container across the lab.

-

Solvent Selection: Dissolve in anhydrous DMF or EtOH. Avoid water to prevent premature hydrolysis.

Reaction Setup (The "Self-Validating" System)

-

Step 1: Charge the reaction vessel with the amine nucleophile.

-

Step 2: Add Methyl (3-nitrophenyl) cyanocarbonimidodithioate slowly.

-

Step 3: Validation: Monitor the headspace for "rotten cabbage" odor (MeSH). Absence of odor does not guarantee safety, but strong odor indicates a leak.

-

Step 4: Reflux. Ensure the condenser is vented to a bleach scrubber.

Workup & Quenching

Critical Safety Step: The reaction mixture likely contains unreacted thiols.

-

Cool the mixture to room temperature.

-

Quench: Slowly add a 10% Sodium Hypochlorite (Bleach) solution to the reaction waste before disposal. This oxidizes the malodorous thiols to odorless sulfonates.

-

Reaction:R-SH + 3 NaOCl → R-SO₃H + 3 NaCl

-

-

Adjust pH to neutral before aqueous disposal (if permitted) or dispose of as "High Hazard Organic Waste."

Visualizations

Hazard Logic & Control Flow

This diagram maps the chemical structure to specific risks and the required engineering controls.

Figure 1: Structural Hazard Analysis mapping functional groups to specific safety controls.

Synthesis Workflow with Scrubber System

A visual guide to setting up the reaction to prevent thiol release into the lab environment.

Figure 2: Operational workflow emphasizing the "Closed-Loop" scrubbing of toxic byproducts.

Emergency Procedures

| Scenario | Immediate Action |

| Skin Contact | Wash immediately with soap and water for 15 min. Do not use ethanol (increases absorption). |

| Eye Contact | Rinse with water for 15 min. Seek ophthalmologist immediately. |

| Spill (< 1g) | Cover with weak bleach solution (5%) to oxidize. Absorb with vermiculite. |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Alert: Watch for delayed pulmonary edema. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17412, 3-Methyl-4-nitrophenol (Analogous Nitro-aromatic data). Retrieved from [Link]

-

Elgemeie, G. H., & Mohamed, R. A. (2006). Dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles. ResearchGate.[2] Retrieved from [Link]

Sources

Abstract

Biguanide derivatives are a cornerstone in medicinal chemistry, with prominent examples including the antidiabetic drug metformin and the antimalarial proguanil.[1][2] Traditional synthesis methods often require prolonged reaction times and harsh conditions. This application note provides a comprehensive guide to the rapid, efficient, and scalable synthesis of N1-substituted aryl and dialkylbiguanides using microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, these protocols dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles, aligning with the principles of green chemistry.[3][4][5] We present detailed, step-by-step protocols for both classes of compounds, mechanistic insights, data interpretation, and a practical troubleshooting guide.

Principles and Mechanistic Insights

The Advantage of Microwave-Assisted Synthesis

Conventional heating relies on thermal conduction, which is often slow and inefficient, leading to temperature gradients within the reaction vessel. Microwave-assisted synthesis, however, utilizes the ability of polar molecules (solvents, reagents) to absorb microwave energy directly and efficiently.[5][6] This interaction, primarily through dipolar polarization and ionic conduction, results in rapid, uniform, and direct "in-core" heating of the reaction mixture.[4][5][6]

Key advantages for biguanide synthesis include:

-

Drastic Time Reduction: Reactions that take several hours under conventional reflux can often be completed in 5-30 minutes.[5][7][8]

-

Increased Yields and Purity: The rapid heating and precise temperature control can minimize the formation of side products.[4]

-

Enhanced Reaction Rates: Higher temperatures can be safely achieved in sealed vessels, significantly accelerating the reaction.[6]

-

Green Chemistry: MAOS often allows for the use of less solvent or more environmentally benign solvents, reducing overall waste.[4][6]

Reaction Mechanism

The synthesis of N1-substituted biguanides typically proceeds via the acid-catalyzed addition of a primary or secondary amine to a cyanoguanidine, most commonly dicyandiamide (1-cyanoguanidine).[7][9] The reaction can be promoted by proton sources like hydrochloric acid or by Lewis acids such as trimethylsilyl chloride (TMSCl), which has proven to be an excellent catalyst for this transformation.[8][10]

The mechanism involves two key steps:

-

Activation of Cyanoguanidine: The acid catalyst protonates or coordinates to the nitrile nitrogen of the cyanoguanidine, increasing the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: The amine acts as a nucleophile, attacking the activated nitrile carbon, leading to the formation of the biguanide structure after proton transfer and tautomerization.

Materials and Equipment

-

Microwave Reactor: A dedicated laboratory microwave synthesizer capable of controlling temperature and pressure is required.

-

Microwave Vials: Appropriate size (e.g., 10 mL, 35 mL) pressure-rated glass vials with stir bars and caps. [6]* Reagents:

-

Substituted anilines or dialkylamines (as free base or hydrochloride salt)

-

1-Cyanoguanidine (Dicyandiamide)

-

Trimethylsilyl chloride (TMSCl) or Hydrochloric acid (HCl)

-

-

Solvents: Anhydrous Acetonitrile (MeCN), Isopropyl alcohol (iPrOH), Ethanol (EtOH), Water.

-

Standard Glassware: Beakers, flasks, graduated cylinders.

-

Filtration Apparatus: Büchner funnel, filter flask, vacuum source.

-

Analytical Instruments: NMR Spectrometer, Mass Spectrometer, Melting Point Apparatus.

Protocol 1: Microwave-Assisted Synthesis of N1-Arylbiguanides

This protocol is adapted from methodologies that utilize TMSCl as an effective catalyst for the rapid synthesis of arylbiguanides from anilines. [8][11]This approach is particularly useful for generating libraries of compounds for screening purposes, such as inhibitors of dihydrofolate reductase. [10][12]

Step-by-Step Procedure

-

To a 10 mL microwave vial containing a magnetic stir bar, add the substituted aniline (1.0 mmol).

-

Add dicyandiamide (2.0 mmol, 2.0 equiv.).

-

Add anhydrous acetonitrile (3-5 mL).

-

While stirring, add trimethylsilyl chloride (TMSCl) (2.2 mmol, 2.2 equiv.) dropwise.

-

Securely cap the vial and place it in the microwave reactor.

-

Irradiate the mixture according to the parameters in Table 1. A typical condition is 140-150°C for 15 minutes. [7][11]7. After the reaction is complete, cool the vial to room temperature.

-

Add isopropyl alcohol (iPrOH, approx. 3 equivalents relative to the aniline) to the cooled mixture. [7]9. For work-up, some protocols suggest a brief secondary irradiation (e.g., 125°C for 1 minute) after adding iPrOH to ensure complete conversion and facilitate precipitation. [8][11]10. Cool the mixture in an ice bath to induce precipitation of the biguanide hydrochloride salt.

-

Collect the solid product by vacuum filtration, wash with cold acetonitrile and then cold isopropyl alcohol.

-

Dry the product under vacuum to yield the desired N1-arylbiguanide.

Reaction Parameters and Expected Results

| Parameter | Value | Rationale & Notes |

| Temperature | 130 - 150 °C | High temperatures accelerate the reaction; sealed vessels allow for heating above the solvent's boiling point. [7][11] |

| Time | 5 - 15 min | Microwave heating dramatically reduces the required reaction time compared to conventional methods. [8][11] |

| Power | 200 - 400 W | Power is typically adjusted by the instrument to maintain the set temperature. |

| Solvent | Anhydrous MeCN | A polar aprotic solvent that couples well with microwaves and is suitable for TMSCl chemistry. |

| Catalyst | TMSCl | Activates the cyanoguanidine for nucleophilic attack. Anhydrous conditions are crucial. [7][10] |

| Expected Yield | 60 - 95% | Yields are generally good to excellent and depend on the specific aniline substrate. [2] |

Protocol 2: Microwave-Assisted Synthesis of N1,N1-Dialkylbiguanides

This protocol outlines the synthesis of N1,N1-dialkylbiguanides, which can also be extended to N1-monoalkylbiguanides using the corresponding primary amine. The reaction often utilizes the amine hydrochloride salt directly or forms it in situ.

Step-by-Step Procedure

-

To a 10 mL microwave vial containing a magnetic stir bar, add the dialkylamine hydrochloride (1.0 mmol). If starting from the free base, add the amine (1.0 mmol) followed by an equimolar amount of concentrated HCl.

-

Add dicyandiamide (1.0 - 1.2 mmol, 1.0 - 1.2 equiv.).

-

Add a suitable polar solvent such as water, ethanol, or acetonitrile (3-5 mL).

-

Securely cap the vial and place it in the microwave reactor.

-

Irradiate the mixture according to the parameters in Table 2. A typical condition is 125°C for 30 minutes. [8]6. After the reaction is complete, cool the vial to room temperature.

-

If the product does not precipitate upon cooling, reduce the solvent volume in vacuo.

-

Add a suitable anti-solvent (e.g., acetone or diethyl ether) to induce precipitation of the biguanide hydrochloride salt.

-

Collect the solid product by vacuum filtration and wash with the anti-solvent.

-

Dry the product under vacuum.

Reaction Parameters and Expected Results

| Parameter | Value | Rationale & Notes |

| Temperature | 120 - 180 °C | Higher temperatures may be needed for less reactive alkylamines compared to anilines. [7] |

| Time | 15 - 60 min | Reaction times are short but may be slightly longer than for some arylbiguanides. [7][8] |

| Solvent | Water, EtOH, MeCN | Choice depends on the solubility of the amine salt. Water is a green and effective option. [9] |

| Catalyst | Hydrochloric Acid | The amine hydrochloride salt serves as the reactant and provides the necessary acid catalyst. |

| Expected Yield | 65 - 85% | Good yields are typically obtained, with purity often high enough for direct use. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Ineffective heating. 2. Reagents not pure/anhydrous. 3. Insufficient reaction time/temp. | 1. Ensure the solvent is polar enough for microwave coupling. 2. Use anhydrous solvents, especially with TMSCl. 3. Increase reaction time or temperature incrementally. |

| Formation of Side Products | 1. Temperature too high. 2. Incorrect stoichiometry. | 1. Lower the reaction temperature. 2. Verify the molar ratios of reagents, especially the amine to dicyandiamide. |

| Product Does Not Precipitate | 1. Product is too soluble in the reaction/work-up solvent. 2. Insufficient product formation. | 1. Concentrate the reaction mixture and/or add an anti-solvent (e.g., ether, acetone). 2. Check for reaction completion by TLC or LC-MS. |

| Vial Leaks / Pressure Limit Exceeded | 1. Vial not sealed correctly. 2. Reaction temperature is too high for the chosen solvent, generating excessive vapor pressure. | 1. Ensure the cap is properly tightened. Do not reuse caps. 2. Reduce the reaction temperature or use a solvent with a higher boiling point. |

Conclusion

Microwave-assisted synthesis is a powerful and validated technique for the rapid and efficient production of N1-aryl and N1-dialkylbiguanides. By significantly reducing reaction times and often improving yields, this technology accelerates the discovery and development process for new chemical entities in medicinal chemistry. The protocols provided herein serve as a robust starting point for researchers to explore this versatile class of compounds.

References

- The chemistry of biguanides. (2019). Canadian Journal of Chemistry.

- Grytsai, O., Ronco, C., & Benhida, R. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry.

-

Mayer, J. P., et al. (2004). An expedient and facile one-step synthesis of a biguanide library by microwave irradiation coupled with simple product filtration. Inhibitors of dihydrofolate reductase. Journal of Combinatorial Chemistry. [Link]

-

Zhou, Y., et al. (2018). Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment. ResearchGate. [Link]

-

Piglione, F., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

-

Dolzhenko, A. V., et al. (2023). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. ACS Omega. [Link]

-

Grytsai, O., Ronco, C., & Benhida, R. (2021). Synthetic accesses to biguanide compounds. PMC. [Link]

-

Microwave-assisted synthesis of chitosan biguanidine hydrochloride and its antioxidant activity in vitro. (n.d.). ResearchGate. [Link]

-

Kumar, D. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

-

Mayer, J. P., et al. (2004). An Expedient and Facile One-Step Synthesis of a Biguanide Library by Microwave Irradiation Coupled with Simple Product Filtration. Inhibitors of Dihydrofolate Reductase. ACS Publications. [Link]

-

Nixon, G. L., et al. (2019). Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone. PMC. [Link]

-

Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. [Link]

-

Narise, T., et al. (2018). Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment. ResearchGate. [Link]

-

Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica. [Link]

Sources

- 1. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rjpdft.com [rjpdft.com]

- 5. visitka.narod.ru [visitka.narod.ru]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]

- 8. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. An expedient and facile one-step synthesis of a biguanide library by microwave irradiation coupled with simple product filtration. Inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

improving the yield of Methyl (3-nitrophenyl) cyanocarbonimidodithioate synthesis

This guide is structured as a specialized technical support resource. It prioritizes actionable, high-level chemical engineering principles over generic textbook instructions.[1][2]

Ticket Topic: Yield Optimization for Methyl N-cyano-N'-(3-nitrophenyl)carbamimidothioate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Reference Code: OPT-CYANO-3NA[1][2]

Executive Summary & Reaction Logic

You are synthesizing Methyl N-cyano-N'-(3-nitrophenyl)carbamimidothioate (often referred to as the "mono-adduct").[1][2] This reaction involves the nucleophilic displacement of one methylthio (-SMe) group from Dimethyl N-cyanodithioiminocarbonate (DCCD) by 3-nitroaniline .[1][2]

The Core Challenge: 3-Nitroaniline is a deactivated nucleophile due to the strong electron-withdrawing nitro group at the meta position.[1][2] Consequently, the reaction often suffers from:

-

Incomplete Conversion: The equilibrium struggles to shift forward.

-

Competitive Hydrolysis: The cyano-imine moiety is sensitive to moisture under basic conditions.[2]

-

Solubility Mismatch: The starting materials and product have conflicting solubility profiles in standard alcohols.

Reaction Scheme

The following diagram illustrates the reaction pathway and the critical equilibrium point involving Methyl Mercaptan (MeSH).

Figure 1: Reaction mechanism highlighting the elimination of MeSH as the driving force.

Critical Control Points (Optimization Strategy)

To increase yield from ~50% to >85%, you must address three specific variables.

A. The "MeSH Trap" (Equilibrium Shift)

This reaction is an addition-elimination equilibrium.[2] The leaving group is methanethiol (MeSH) . If MeSH remains in the solution, it acts as a nucleophile and reverts the product back to the starting material.[1]

-

Protocol Adjustment: You must actively remove MeSH.

-

Action: Do not run this in a closed vessel. Use a reflux condenser fitted with a bleach trap (sodium hypochlorite solution) on the outlet. The nitrogen sweep helps carry the MeSH gas out of the reaction mixture, driving the equilibrium to the right (Le Chatelier's principle).[1]

B. Solvent Polarity & Temperature

3-Nitroaniline has poor solubility in cold ethanol but dissolves in refluxing ethanol.[2] However, if the reaction is too slow, the product may precipitate and coat the unreacted aniline.[1]

-

Recommendation: Switch from pure Ethanol to Acetonitrile (MeCN) or a DMF/Ethanol gradient.

-

Why: Acetonitrile allows for a higher reflux temperature (82°C vs 78°C) and better solubilizes the deactivated aniline without promoting solvolysis of the cyano group.

C. Catalysis for Deactivated Amines

Standard thermal conditions may fail for 3-nitroaniline.[1][2]

-

Action: Add Triethylamine (Et3N) or Pyridine (1.0 - 1.2 eq).[2]

-

Mechanism: While the amine is the nucleophile, the base neutralizes acidic impurities and, more importantly, helps deprotonate the zwitterionic intermediate, accelerating the elimination of the thiolate.[1]

Optimized Experimental Protocol

Scale: 10 mmol basis Expected Yield: 85-92% Appearance: Yellow to orange crystalline solid[1][2]

Materials

-

Dimethyl N-cyanodithioiminocarbonate (DCCD): 1.46 g (10 mmol)[1][2]

-

3-Nitroaniline: 1.38 g (10 mmol) [Use 1.0 eq; excess is hard to remove][1][2]

-

Solvent: Acetonitrile (20 mL) [Preferred] or Ethanol (30 mL)

-

Base: Triethylamine (1.5 mL, ~11 mmol)[1]

Step-by-Step Workflow

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a tube leading into a beaker of 10% bleach (to neutralize MeSH odors).

-

Dissolution: Add DCCD and Acetonitrile to the flask. Stir at Room Temperature (RT) until dissolved.

-

Addition: Add 3-Nitroaniline in one portion, followed by Triethylamine.

-

Reaction:

-

Monitoring: Check TLC (Eluent: 30% EtOAc in Hexanes). The DCCD spot (high Rf) should disappear.

-

Workup (Crystallization):

-

Cool the reaction mixture slowly to RT.

-

Crucial Step: If no precipitate forms, reduce volume by 50% under vacuum, then place in an ice bath (0-4°C) for 1 hour.

-

-

Filtration: Filter the solid under vacuum.

-